4-Chloro-6-nitropyrimidine
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Overview
Description
4-Chloro-6-nitropyrimidine is a heterocyclic aromatic compound that contains both chlorine and nitro functional groups attached to a pyrimidine ring Pyrimidines are a class of organic compounds that are widely used in medicinal chemistry due to their biological activity and presence in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-6-nitropyrimidine can be synthesized through several methods. One common approach involves the nitration of 4-chloropyrimidine. The reaction typically uses a mixture of nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position on the pyrimidine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of side reactions and improving yield .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, thiols, and alkoxides are commonly used.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Reduction: The major product is 4-chloro-6-aminopyrimidine.
Scientific Research Applications
4-Chloro-6-nitropyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-chloro-6-nitropyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. The presence of the nitro and chlorine groups enhances its binding affinity and specificity towards molecular targets . The compound can also participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
- 4-Chloro-5-nitropyrimidine
- 4-Chloro-2-nitropyrimidine
- 6-Chloro-5-nitropyrimidine
Comparison: 4-Chloro-6-nitropyrimidine is unique due to the specific positioning of the chlorine and nitro groups, which significantly influences its reactivity and applications. Compared to its analogs, it exhibits distinct chemical behavior in nucleophilic substitution and reduction reactions . The specific arrangement of functional groups also affects its biological activity and binding properties .
Properties
CAS No. |
126827-19-8 |
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Molecular Formula |
C4H2ClN3O2 |
Molecular Weight |
159.53 g/mol |
IUPAC Name |
4-chloro-6-nitropyrimidine |
InChI |
InChI=1S/C4H2ClN3O2/c5-3-1-4(8(9)10)7-2-6-3/h1-2H |
InChI Key |
DIWBTPIHCBSZTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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